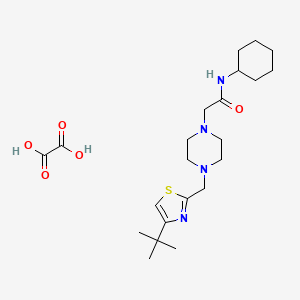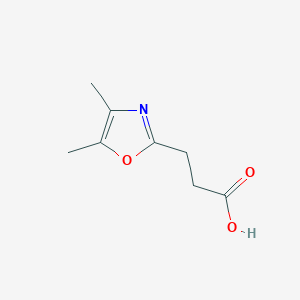![molecular formula C24H20N2O4S B2825198 1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941934-51-6](/img/structure/B2825198.png)
1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline and thiazolidine derivatives are known to exhibit a wide range of biological activities . They are often used in the synthesis of bioactive molecules . The compound you mentioned seems to be a complex derivative of these structures.
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, similar compounds such as indolin-2-one derivatives and 1,2-benzothiazine 1,1-dioxide derivatives have been synthesized for bioactive molecule research .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of fluorine-containing 3'-phenylspiro compounds has been explored, indicating their potential for enhanced antifungal, antibacterial, and insecticidal activities upon the addition of sulfur to the compounds. This suggests a promising avenue for developing new antimicrobial agents (Dandia, Kaur, & Singh, 1993).
Modulation of p53 Activity
Compounds derived from the spirooxoindolepyrrolidine nucleus have been identified as potential modulators of p53 activity, exhibiting the ability to inhibit cell growth in various human tumor cells. This highlights their therapeutic potential in cancer treatment, especially considering their impact on apoptotic cell death and cell cycle progression (Gomez-Monterrey et al., 2010).
Novel Spiro Heterocycles
The investigation into novel spiro heterocycles related to the indoline moiety has led to the synthesis of various compounds, providing insights into the potential for creating new chemical entities with unique structural features and possible biological activities (Elossaily, Zaki, & Metwally, 2014).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of new spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes, underscoring their relevance in the search for novel antimicrobial agents (Al-Romaizan, 2020).
Anticonvulsant and Antileukemic Activity
Some spiro compounds have been evaluated for their anticonvulsant and antileukemic activities, providing a basis for further exploration of their therapeutic potential in neurological disorders and leukemia (Rajopadhye & Popp, 1984; 1987).
Green Synthesis and Biological Evaluation
The green synthesis of spiro compounds using environmentally friendly techniques has been explored, alongside their biological evaluation as anti-inflammatory and anti-obesity agents. This approach highlights the importance of sustainable methods in the synthesis of biologically active compounds (Kumar et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1'-[(2-methylphenyl)methyl]-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-5-6-10-18(17)15-25-21-14-8-7-13-20(21)24(23(25)28)26(19-11-3-2-4-12-19)22(27)16-31(24,29)30/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKOYUMJJUQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2825120.png)
![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)
![N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2825122.png)

![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2825127.png)




![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)
